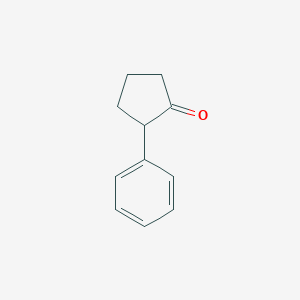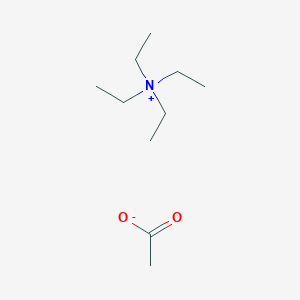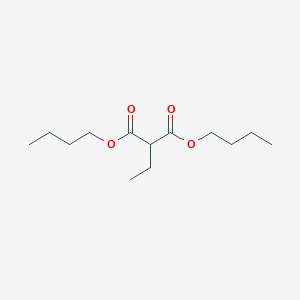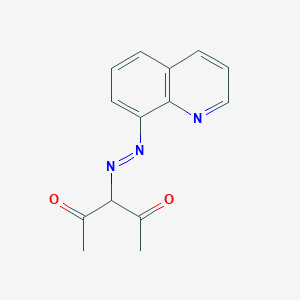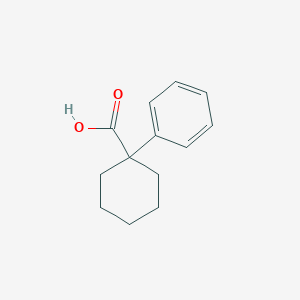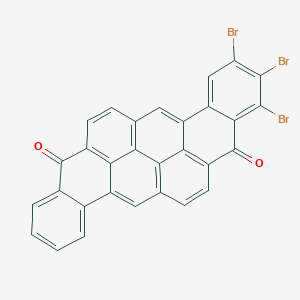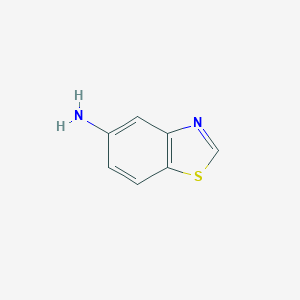![molecular formula C9H19O3P B072647 1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane CAS No. 1473-63-8](/img/structure/B72647.png)
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane, commonly known as PPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PPO is a phosphorus-containing compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
PPO has been extensively studied for its potential applications in the field of scientific research. One of the primary applications of PPO is in the synthesis of phosphorus-containing polymers, which have a wide range of industrial applications. PPO has also been used in the synthesis of phosphorus-containing surfactants, which have potential applications in the field of biomedicine. Additionally, PPO has been studied for its potential use as a flame retardant, due to its ability to inhibit the combustion of polymers.
Mecanismo De Acción
The mechanism of action of PPO is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. PPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a range of physiological effects, including muscle weakness and respiratory failure.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of PPO are complex and varied. PPO has been shown to have a range of effects on the body, including the inhibition of acetylcholinesterase, the induction of oxidative stress, and the activation of certain signaling pathways. These effects can lead to a range of physiological responses, including muscle weakness, respiratory failure, and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPO has several advantages for use in lab experiments, including its high purity and stability. However, PPO also has several limitations, including its toxicity and potential for environmental contamination. Researchers must take careful precautions when handling PPO to ensure the safety of both themselves and the environment.
Direcciones Futuras
There are several potential future directions for research on PPO. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers are interested in exploring the potential applications of PPO in the field of biomedicine, particularly in the development of new drugs and therapies. Finally, there is a need for further research on the mechanism of action of PPO, which will help to inform future studies on its potential applications.
Métodos De Síntesis
PPO can be synthesized through various methods, including the reaction of propylene oxide with phosphorus trichloride, followed by the reaction of the resulting compound with allyl alcohol. Another method involves the reaction of propylene oxide with phosphorus oxychloride, followed by the reaction of the resulting compound with allyl alcohol. The synthesis of PPO is a complex process that requires careful manipulation of the reaction conditions to obtain a high yield of the desired compound.
Propiedades
Número CAS |
1473-63-8 |
|---|---|
Nombre del producto |
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane |
Fórmula molecular |
C9H19O3P |
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
1-[prop-2-enyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h6H,3-5,7-9H2,1-2H3 |
Clave InChI |
OOXBRJQYWGFNJB-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(CC=C)OCCC |
SMILES canónico |
CCCOP(=O)(CC=C)OCCC |
Sinónimos |
Allylphosphonic acid dipropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



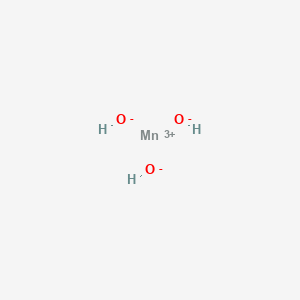
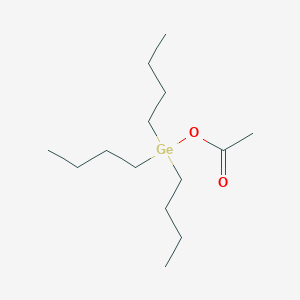
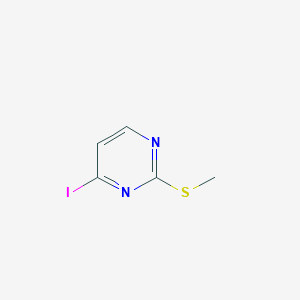
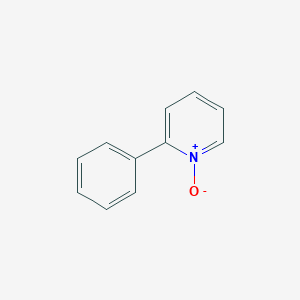
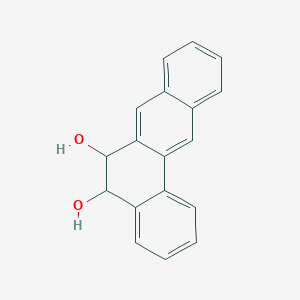
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
